molecular formula C17H13ClFNO4 B11161278 5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B11161278
M. Wt: 349.7 g/mol
InChI Key: YUDBJVMSNOQSJX-UHFFFAOYSA-N
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Description

5-Chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-2,3-dihydro-1H-indol-2-one: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique combination of functional groups, including a chloro, fluoro, methoxy, and hydroxy group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions . The general synthetic route can be summarized as follows:

    Friedel-Crafts Acylation: The initial step involves the acylation of an indole derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Nucleophilic Substitution: The acylated product undergoes nucleophilic substitution with a fluoro-methoxy benzene derivative to introduce the fluoro and methoxy groups.

    Cyclization: The final step involves cyclization to form the indole core structure, followed by chlorination and hydroxylation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Mechanism of Action

The mechanism of action of 5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-2,3-dihydro-1H-indol-2-one stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the methoxy and hydroxy groups, allows for a wide range of chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C17H13ClFNO4

Molecular Weight

349.7 g/mol

IUPAC Name

5-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C17H13ClFNO4/c1-24-15-7-10(19)3-4-11(15)14(21)8-17(23)12-6-9(18)2-5-13(12)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22)

InChI Key

YUDBJVMSNOQSJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O

Origin of Product

United States

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